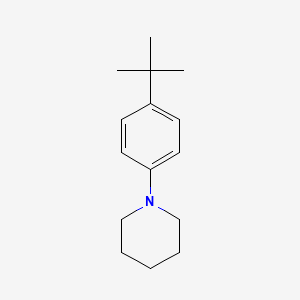

1-(4-Tert-butylphenyl)piperidine

Beschreibung

1-(4-Tert-butylphenyl)piperidine is a piperidine derivative characterized by a phenyl ring substituted with a bulky tert-butyl group at the para position, directly attached to the piperidine nitrogen.

Eigenschaften

CAS-Nummer |

185259-34-1 |

|---|---|

Molekularformel |

C15H23N |

Molekulargewicht |

217.35 g/mol |

IUPAC-Name |

1-(4-tert-butylphenyl)piperidine |

InChI |

InChI=1S/C15H23N/c1-15(2,3)13-7-9-14(10-8-13)16-11-5-4-6-12-16/h7-10H,4-6,11-12H2,1-3H3 |

InChI-Schlüssel |

KFMNJSQRCCPUTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Tert-butylphenyl)piperidine can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the hydrogenation of 4-tert-butylphenylpyridine using a suitable catalyst such as palladium on carbon.

Industrial production methods may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts has been optimized for the production of piperidine-based compounds .

Analyse Chemischer Reaktionen

1-(4-Tert-butylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring. Common reagents include alkyl halides and acyl chlorides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents to form biaryl derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(4-Tert-butylphenyl)piperidine has several applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The tert-butyl group attached to the phenyl ring provides steric hindrance, influencing the compound’s reactivity and interactions.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biology This compound is used in studying biological pathways and as a building block for designing bioactive molecules.

- Medicine Piperidine derivatives are known for their pharmacological properties, including antihistamine and antipsychotic activities.

- Industry The compound is used in developing materials with specific properties, such as corrosion inhibitors for metals.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

- Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield reduced derivatives.

- Substitution Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring using reagents like alkyl halides and acyl chlorides.

- Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions using boron reagents to form biaryl derivatives.

Wirkmechanismus

The mechanism of action of 1-(4-Tert-butylphenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological targets, leading to different pharmacological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or block specific receptors, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Key Structural and Functional Differences

Substituent Bulk and Orientation :

- The tert-butyl group in this compound increases hydrophobicity compared to unsubstituted phenyl-piperidines (e.g., PCP). This bulkiness may hinder binding to flat receptor pockets but enhance interactions with hydrophobic cavities, as seen in S1R ligands .

- In fenpropidin, the additional methylpropyl linker allows flexibility, optimizing fungicidal activity by improving membrane penetration .

- Biological Activity: CNS Effects: PCP and its analogs (e.g., TCP, PCC) exhibit psychoactive properties via NMDA receptor antagonism, whereas this compound’s lack of a cyclohexyl ring likely eliminates such activity .

Synthetic Accessibility :

- Piperidine derivatives with aryl groups are typically synthesized via alkylation (e.g., ) or multicomponent coupling (e.g., Zn-catalyzed KA2 coupling in ). The tert-butylphenyl group may require specialized protecting strategies due to steric hindrance .

Biologische Aktivität

1-(4-Tert-butylphenyl)piperidine, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a ligand for various receptors, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes and are significant targets for drug discovery. The compound's interaction with these receptors can modulate various signaling pathways, influencing cellular responses and biological effects.

Pharmacological Effects

Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which is pivotal in mood regulation.

Analgesic Properties : Studies have shown that the compound possesses analgesic properties, likely through its action on pain pathways mediated by opioid receptors. This suggests potential applications in pain management therapies.

Neuroprotective Effects : Preliminary data suggest that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects. The compound was found to increase levels of serotonin and norepinephrine in the brain, supporting its role as a potential antidepressant agent .

Case Study 2: Analgesic Properties

In a pain model involving thermal stimuli, the compound exhibited dose-dependent analgesic effects. The mechanism was linked to modulation of opioid receptors, as administration of naloxone (an opioid antagonist) reversed the analgesic effects of this compound .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.